molecular formula C9H16ClN3 B578420 2-(4-Hydrazinylbutyl)pyridine hydrochloride CAS No. 1263280-29-0

2-(4-Hydrazinylbutyl)pyridine hydrochloride

Cat. No.: B578420
CAS No.: 1263280-29-0
M. Wt: 201.698
InChI Key: LYKGPBYOXONJLA-UHFFFAOYSA-N
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Description

2-(4-Hydrazinylbutyl)pyridine hydrochloride is a chemical compound with the molecular formula C9H16ClN3. It is a pyridine derivative that contains a hydrazine functional group attached to a butyl chain. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydrazinylbutyl)pyridine hydrochloride typically involves the reaction of 2-(4-bromobutyl)pyridine with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydrazinylbutyl)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Azo and azoxy compounds.

    Reduction: Piperidine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(4-Hydrazinylbutyl)pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its hydrazine group.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydrazinylbutyl)pyridine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminobutyl)pyridine hydrochloride
  • 2-(4-Hydroxybutyl)pyridine hydrochloride
  • 2-(4-Methylbutyl)pyridine hydrochloride

Uniqueness

2-(4-Hydrazinylbutyl)pyridine hydrochloride is unique due to the presence of the hydrazine functional group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-pyridin-2-ylbutylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c10-12-8-4-2-6-9-5-1-3-7-11-9;/h1,3,5,7,12H,2,4,6,8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKGPBYOXONJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677439
Record name 2-(4-Hydrazinylbutyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263280-29-0
Record name 2-(4-Hydrazinylbutyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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